9-(2-chlorophenyl)-6,6-dimethyl-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
9-(2-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of quinazoline derivatives.
Preparation Methods
The synthesis of 9-(2-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. Common synthetic routes include:
Aza-reaction: This involves the coupling of an imine and an electron-rich alkene.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline core.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This involves the use of a phase-transfer catalyst to transfer a reactant from one phase into another where the reaction occurs.
Chemical Reactions Analysis
9-(2-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 9-(2-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells . Additionally, it may interact with bacterial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Doxazosin: Used for the treatment of hypertension and urinary retention associated with benign prostatic hyperplasia.
Erlotinib: Used for the treatment of non-small cell lung cancer and pancreatic cancer.
Gefitinib: Used for the treatment of non-small cell lung cancer.
Compared to these compounds, 9-(2-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific structural features and the presence of the pyrazolo[3,2-b]quinazoline core, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C25H23ClN4O2 |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-6,6-dimethyl-8-oxo-N-phenyl-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C25H23ClN4O2/c1-25(2)12-19-21(20(31)13-25)22(16-10-6-7-11-18(16)26)30-23(29-19)17(14-27-30)24(32)28-15-8-4-3-5-9-15/h3-11,14,22,29H,12-13H2,1-2H3,(H,28,32) |
InChI Key |
BGHYQLSWPWJYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=CC=C4)N2)C5=CC=CC=C5Cl)C(=O)C1)C |
Origin of Product |
United States |
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